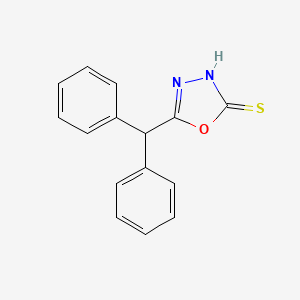

5-Benzhydryl-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Benzhydryl-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound with the molecular formula C15H12N2OS. It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a benzhydryl group attached to the oxadiazole ring, which contributes to its unique chemical properties.

Wirkmechanismus

Target of Action

The compound “5-(Diphenylmethyl)-1,3,4-oxadiazole-2-thiol” is structurally similar to Modafinil . Modafinil is a wakefulness-promoting agent used primarily to treat narcolepsy . It is known to target a family of wakefulness-promoting and sleep-suppressing peptides, the orexins . The neurons of these peptides are activated by Modafinil .

Mode of Action

The exact mechanism of action of Modafinil is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil also activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

The biochemical pathways affected by Modafinil involve the regulation of metabolites to ensure that the output of the pathways meets biological demand . The activation of orexin neurons by Modafinil is associated with psychoactivation and euphoria .

Pharmacokinetics

Modafinil is readily absorbed after oral administration, reaching maximum plasma concentrations at 2–4 hours post-administration . It achieves pharmacokinetic steady state within 2–4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day .

Result of Action

The result of Modafinil’s action is primarily the promotion of wakefulness in individuals with sleep disorders such as narcolepsy . It has also been used off-label for cognitive enhancement . Some studies suggest modest improvements in attention and executive functions .

Action Environment

The action of Modafinil can be influenced by various environmental factors. For instance, the exposure potential of any substance depends largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure . The potential effects of exposure to a substance are a direct consequence of the chemical reactivity of that substance .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion umfasst typischerweise die Cyclisierung geeigneter Hydrazide mit Schwefelkohlenstoff. Eine übliche Methode beinhaltet die Reaktion von Benzhydrylhydrazid mit Schwefelkohlenstoff in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird in Ethanol bei Rückflusstemperatur durchgeführt, was zur Bildung der gewünschten Oxadiazolverbindung führt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für 5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren. Dies umfasst die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Reaktionszeit, um höhere Ausbeuten und Reinheit zu erzielen. Die industrielle Produktion kann auch kontinuierliche Verfahren umfassen, um die Effizienz zu verbessern und die Produktionskosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Thiongruppe in eine Thiolgruppe umwandeln.

Substitution: Die Benzhydrylgruppe kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol-Derivate.

Substitution: Verschiedene substituierte Benzhydryl-Derivate.

Wissenschaftliche Forschungsanwendungen

5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Die Forschung untersucht derzeit sein Potenzial als Therapeutikum aufgrund seiner einzigartigen chemischen Struktur.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Farbstoffe, verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion ist nicht vollständig geklärt, aber es wird angenommen, dass er mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Der Oxadiazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, was seine biologische Aktivität beeinflussen kann. Darüber hinaus kann die Thiongruppe als Nukleophil wirken und an verschiedenen biochemischen Reaktionen teilnehmen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Phenyl-1,3,4-oxadiazol-2-thion: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Benzhydrylgruppe.

5-Methyl-1,3,4-oxadiazol-2-thion: Enthält eine Methylgruppe anstelle einer Benzhydrylgruppe.

5-Benzyl-1,3,4-oxadiazol-2-thion: Weist eine Benzylgruppe anstelle einer Benzhydrylgruppe auf.

Einzigartigkeit

5-Benzhydryl-1,3,4-oxadiazol-2(3H)-thion ist einzigartig aufgrund des Vorhandenseins der Benzhydrylgruppe, die unterschiedliche sterische und elektronische Eigenschaften verleiht

Eigenschaften

IUPAC Name |

5-benzhydryl-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCKTVQLIQQBMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NNC(=S)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2902082.png)

![N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2902083.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,3-dimethylbutanamide](/img/structure/B2902085.png)

![(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2902100.png)

![4-methoxy-N-{2-[6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2902103.png)